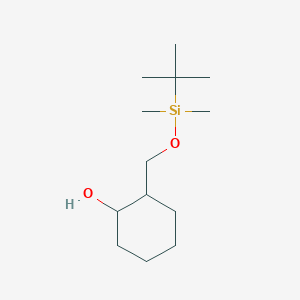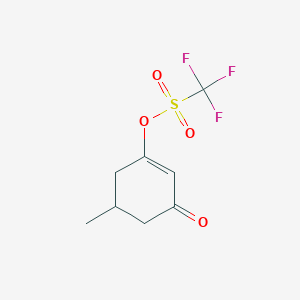
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is a chemical compound that features a cyclohexane ring substituted with a hydroxyl group and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group. This compound is often used in organic synthesis, particularly in the protection of alcohols due to the stability of the tert-butyl(dimethyl)silyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of larger reactors, continuous flow systems, and more efficient purification techniques such as distillation or crystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol can undergo various chemical reactions, including:
-
Oxidation
- The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
-
Reduction
- The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution
- The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Common Reagents and Conditions
Oxidation: PCC, Swern oxidation.
Reduction: LiAlH4, NaBH4.
Substitution: TBAF for deprotection.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Deprotected alcohols or new functionalized compounds.
Applications De Recherche Scientifique
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is used in various scientific research applications:
-
Chemistry
- Used as a protecting group for alcohols in multi-step organic synthesis.
- Acts as an intermediate in the synthesis of complex molecules.
-
Biology
- Utilized in the synthesis of biologically active compounds and pharmaceuticals.
-
Medicine
- Involved in the development of drug candidates and medicinal chemistry research.
-
Industry
- Employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol primarily involves the stability and reactivity of the tert-butyl(dimethyl)silyl group. This group provides steric protection to the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for further functionalization or modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-({[tert-Butyl(dimethyl)silyl]oxy}ethanol): Similar in structure but with an ethanol backbone instead of cyclohexanol.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a cyclohexanol ring.
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol: Features a propenyl group instead of a cyclohexanol ring.
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is unique due to its cyclohexanol backbone, which provides different steric and electronic properties compared to linear or aromatic analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclohexanol ring’s conformational flexibility and stability are advantageous.
Propriétés
Numéro CAS |
832131-69-8 |
|---|---|
Formule moléculaire |
C13H28O2Si |
Poids moléculaire |
244.44 g/mol |
Nom IUPAC |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h11-12,14H,6-10H2,1-5H3 |
Clé InChI |
XAXDWAKVUCNTJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 4-[3,5-bis(trifluoromethyl)phenoxy]-](/img/structure/B8664071.png)





![2-{[(3R)-3-aminopiperidin-1-yl]methyl}benzonitrile](/img/structure/B8664115.png)







